1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)- is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is part of the pyrrolopyridine family, known for their biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)- typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or copper catalysts, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be utilized to optimize the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, and other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different functional groups.
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Another derivative with a carboxylic acid group at a different position on the pyridine ring.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C13H16N2O3 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-(4-methoxybutyl)pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c1-18-8-3-2-7-15-11(13(16)17)9-10-5-4-6-14-12(10)15/h4-6,9H,2-3,7-8H2,1H3,(H,16,17) |
InChI Key |
NBWJSSOENOZGRU-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCN1C(=CC2=C1N=CC=C2)C(=O)O |
Origin of Product |
United States |
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